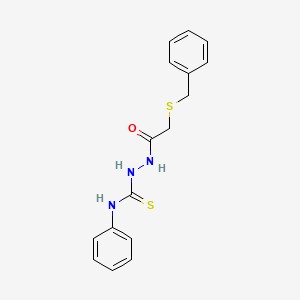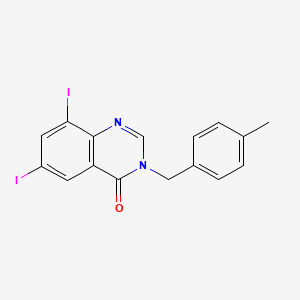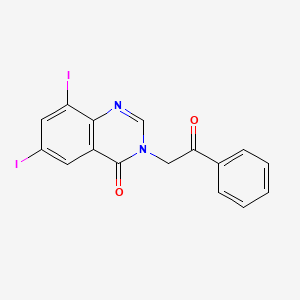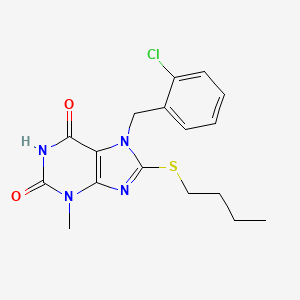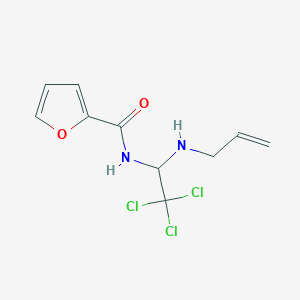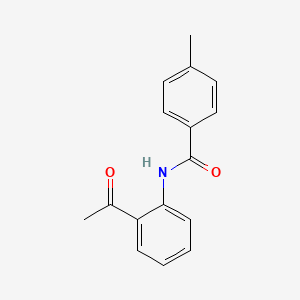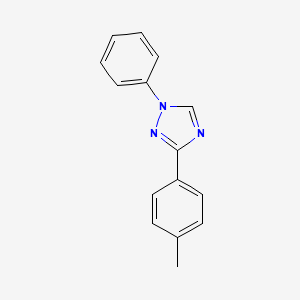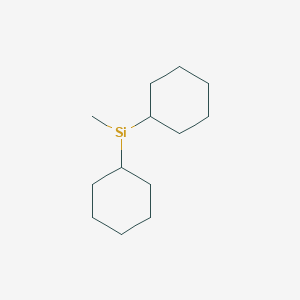
Dicyclohexylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclohexylmethylsilane is an organosilicon compound with the molecular formula
C13H26Si
. It is characterized by the presence of two cyclohexyl groups and one methyl group attached to a silicon atom. This compound is of interest due to its unique chemical properties and potential applications in various fields, including organic synthesis and materials science.Preparation Methods
Synthetic Routes and Reaction Conditions: Dicyclohexylmethylsilane can be synthesized through several methods. One common approach involves the hydrosilylation of cyclohexene with methylsilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of cyclohexene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrosilylation reactions but optimized for larger volumes and higher efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Dicyclohexylmethylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can modify the cyclohexyl groups or the silicon center.
Substitution: The silicon atom can participate in substitution reactions, where the cyclohexyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or other hydride donors can be employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Modified silanes with altered substituents.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Dicyclohexylmethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: While not directly used in biological systems, its derivatives can be employed in the development of silicon-based biomaterials.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism by which dicyclohexylmethylsilane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing it to add across double bonds. In oxidation reactions, the silicon center undergoes nucleophilic attack by oxidizing agents, leading to the formation of silanols or siloxanes.
Comparison with Similar Compounds
Cyclohexyldimethylsilane: Contains one cyclohexyl group and two methyl groups attached to silicon.
Cyclohexylmethyldichlorosilane: Contains one cyclohexyl group, one methyl group, and two chlorine atoms attached to silicon.
Cyclohexyltrimethylsilane: Contains one cyclohexyl group and three methyl groups attached to silicon.
Uniqueness: Dicyclohexylmethylsilane is unique due to the presence of two bulky cyclohexyl groups, which can influence its reactivity and steric properties. This makes it particularly useful in applications where steric hindrance and specific spatial arrangements are crucial.
Properties
CAS No. |
37591-76-7 |
|---|---|
Molecular Formula |
C13H25Si |
Molecular Weight |
209.42 g/mol |
InChI |
InChI=1S/C13H25Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
IFIGBRGDQHBFHJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)
